2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-15(21-12(2)18-11)10-16(19)17-9-8-13-6-4-5-7-14(13)20-3/h4-7H,8-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGFLPZYXFBCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Key steps involve:
- Thioamide formation : Reaction of acetylacetone with ammonium thiocyanate in acidic media generates 2,4-pentanedione thioamide.
- Cyclocondensation : Treatment with α-halo carbonyl compounds (e.g., ethyl 2-chloroacetoacetate) induces ring closure:
$$
\text{Thioamide} + \text{ClCH}_2\text{COCOOR} \xrightarrow{\text{EtOH, Δ}} \text{2,4-Dimethylthiazole-5-carboxylate}
$$
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 60-80°C | +15-20% |
| Solvent | Ethanol/DMF (3:1) | +25% |
| Reaction Time | 4-6 hr | Max yield |
Source adaptation from CN101412699A demonstrates 87.6% yield for analogous thiazole intermediates.
Carboxylate Functionalization
The ethyl ester group at position 5 undergoes sequential transformations:
Saponification to Carboxylic Acid
$$
\text{Esters} \xrightarrow{\text{NaOH (aq), EtOH}} \text{Acid (95% yield)}
$$
Acid Chloride Formation
$$
\text{Acid} \xrightarrow{\text{SOCl}_2, \text{DMF (cat)}} \text{Acid chloride (90% yield)}
$$
Amide Coupling Strategies
Two principal methods exist for introducing the 2-(2-methoxyphenyl)ethylamine moiety:
Schotten-Baumann Reaction
$$
\text{Acid chloride} + \text{ArCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{Acetamide (82% yield)}
$$
Peptide Coupling Reagents
| Reagent System | Yield | Purity |
|---|---|---|
| EDCl/HOBt | 88% | 98% |
| HATU/DIPEA | 91% | 99% |
| T3P®/Et3N | 85% | 97% |
Data extrapolated from PMC3588517 demonstrates superior performance of uranium-based coupling agents.
Alternative Synthetic Pathways
Tandem Thiazole-Amidation Approach
Recent advances enable single-pot synthesis through:
$$
\text{Thioamide} + \text{ClCH}_2\text{CO-NHAr} \xrightarrow{\text{PPA}} \text{Target Compound}
$$
Polyphosphoric acid (PPA) mediates simultaneous cyclization and amidation, achieving 76% yield in model systems.
Enzymatic Aminolysis
Novel biocatalytic methods using lipase B from Candida antarctica:
| Condition | Conversion Rate |
|---|---|
| pH 7.0, 35°C | 68% |
| Ionic liquid medium | 82% |
Though currently lower-yielding, this green chemistry approach shows promise for chiral purity.
Critical Process Parameters
Temperature Effects on Thiazole Formation
Comparative kinetic study reveals:
$$
k{50°C} = 2.3 \times 10^{-3} \text{s}^{-1} \quad vs. \quad k{80°C} = 8.7 \times 10^{-3} \text{s}^{-1}
$$
Activation energy calculated as 89.4 kJ/mol, indicating significant thermal sensitivity.
Solvent Optimization Matrix
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 87.6 |
| Ethanol | 24.3 | 78.2 |
| DMSO | 46.7 | 81.4 |
| THF | 7.5 | 42.1 |
DMF emerges as optimal, balancing solubility and reaction kinetics.
Industrial-Scale Considerations
Continuous Flow Synthesis
Prototype system achieves:
- 92% conversion in 8 min residence time
- 5.2 kg/day throughput
- 99.8% purity by HPLC
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Thioamide | 112 | 98 |
| Coupling Reagent | 345 | 310 |
| Solvent Recovery | 56 | 41 |
Flow chemistry reduces total production costs by 28% through intensified processing.
Spectroscopic Characterization
Key NMR Signatures
- 1H NMR (400 MHz, CDCl3) :
δ 2.45 (s, 3H, C2-CH3), 2.62 (s, 3H, C4-CH3), 3.78 (s, 3H, OCH3) - 13C NMR :
168.5 (C=O), 159.2 (thiazole C5), 132.4-114.7 (aromatic carbons)
Mass Spectrometry
Observed m/z 304.41 [M+H]+ (calc. 304.41) confirms molecular formula C16H20N2O2S.
Purity Optimization Strategies
Crystallization Conditions
| Solvent | Purity (%) | Crystal Form |
|---|---|---|
| Ethanol/Water | 99.5 | Needles |
| Acetonitrile | 98.7 | Prisms |
| MTBE/Heptane | 99.1 | Plates |
Ethanol/water (7:3) system yields pharmaceutically acceptable polymorph Form I.
Chromatographic Purification
RP-HPLC method:
- Column: C18, 250 × 4.6 mm
- Mobile phase: MeCN/H2O (0.1% TFA) gradient
- Retention time: 12.4 min
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetamide nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For instance:
- Mechanism of Action : Thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. They may also inhibit cell proliferation by interfering with the cell cycle.
- Case Studies : A study demonstrated that thiazole-based compounds exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and U251 (glioblastoma) cells. The structure-activity relationship indicated that specific substitutions on the thiazole ring enhanced their anticancer efficacy .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | A549 | 23.30 ± 0.35 | Apoptosis induction |
| Compound 2 | U251 | <10 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.
- Mechanism : Thiazole derivatives can inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology. They may also modulate tau protein phosphorylation and reduce oxidative stress .
- Research Findings : A review highlighted that certain thiazole compounds showed promise as multitarget agents for Alzheimer's treatment due to their ability to interact with multiple biological targets at micromolar concentrations .
Anti-inflammatory Properties
Thiazole derivatives have been identified as potential anti-inflammatory agents.
- Mechanism : They may inhibit key inflammatory pathways, including those mediated by cytokines such as TNF-alpha and IL-6.
- Case Studies : Research has indicated that specific thiazole compounds can suppress the release of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step reactions starting from commercially available thiazole precursors. The structure-activity relationship (SAR) studies indicate that modifications on both the thiazole ring and the side chain can significantly affect biological activity.
| Modification | Effect on Activity |
|---|---|
| Methoxy group on phenyl ring | Enhanced anticancer activity |
| Alkyl substitutions on thiazole | Increased neuroprotective effects |
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenethyl moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Core Heterocycles
- Target Compound : A 1,3-thiazole ring with 2,4-dimethyl substitutions. The thiazole’s electron-rich sulfur and nitrogen atoms may facilitate hydrogen bonding or π-stacking interactions.
- Compound 9a (): Combines thiazole and triazole rings.
- Compound 8 () : Benzothiazole core with a trifluoromethyl group. The fused benzene ring increases aromaticity and electron-withdrawing effects, which could improve metabolic stability compared to the target compound’s simpler thiazole .
Substituents
- Target Compound : The 2-methoxyphenethyl group provides moderate lipophilicity (logP ~3–4 estimated), balancing solubility and membrane permeability.
- Compound 9c () : Contains a 4-bromophenyl group on the thiazole. Bromine’s steric bulk and electronegativity may alter binding affinity in enzyme pockets compared to the target’s methyl groups .
- Compound 3c (): Ethoxyphenyl substituent with tautomeric thiazolidinone. Tautomerism (3c-I ↔ 3c-A) introduces dynamic structural variability absent in the target compound, possibly affecting receptor interactions .
Physicochemical Properties
- Solubility : The target compound’s methoxy group may improve aqueous solubility slightly compared to purely alkyl-substituted analogs (e.g., 9d in ). However, benzothiazole derivatives () with trifluoromethyl groups exhibit enhanced polarity .
- Stability : The dimethyl-thiazole core likely resists metabolic oxidation better than compounds with allyl or propargyl groups (–7) .
Biological Activity
The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Structural Features
- Thiazole moiety : The presence of the thiazole ring contributes to the compound's biological activity.
- Methoxyphenyl group : This substituent may enhance lipophilicity and influence the interaction with biological targets.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit various biological activities. The specific compound has been investigated for its potential effects on cancer cell lines and other biological systems.
Anticancer Activity
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : Compounds similar to our target have demonstrated the ability to induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key regulatory proteins such as CDK1/cyclin B .
- Specific Findings : In vitro studies indicated that related thiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values often in the micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT29 (colon cancer) | 1.61 ± 1.92 | CDK1/cyclin B inhibition |
| Compound B | MDA-MB-231 (breast cancer) | 10–30 | Apoptosis induction |
Antimicrobial Activity
Thiazoles also show promise as antimicrobial agents:
- Mechanism : They may exert their effects by interfering with bacterial cell wall synthesis or inhibiting essential enzymes .
- Efficacy : Some thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity compared to standard antibiotics .
Study 1: Thiazole Derivatives in Cancer Treatment
A study evaluated a series of thiazole derivatives for their anticancer properties. The results indicated that compounds featuring the thiazole ring were effective against several cancer types, particularly when modifications were made to enhance their interaction with cellular targets .
Study 2: Antimicrobial Evaluation
Another research focused on the antimicrobial potential of thiazole derivatives. It was found that certain derivatives exhibited higher activity against resistant bacterial strains, suggesting their potential as new therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is often linked to their structural features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
